(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Overview
Description
Synthesis Analysis
The synthesis of related ethylenediamine derivatives involves the reaction of ethylenediamine with various substituents to form bis(phosphines) and other complex ligands, indicating a versatile approach to modifying ethylenediamine's structure and functionality. For example, bis(phosphines) derived from N,N'-substituted ethylenediamine derivatives show how changing substituents can affect the ligand's ability to complex with metals and influence the resulting compound's structure and properties (Balakrishna et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds derived from ethylenediamine derivatives, such as those with bis(phosphine) ligands, reveals intricate arrangements around the nitrogen atoms. X-ray crystallography studies have shown that these ligands can crystallize in extended conformations with planar nitrogen atoms and shortened P-N bond lengths, suggesting some degree of P-N bonding. This structural detail is crucial for understanding how these ligands interact with metals to form complexes (Balakrishna et al., 1999).
Chemical Reactions and Properties
Ethylenediamine derivatives undergo various chemical reactions, leading to a wide range of compounds with unique properties. For example, the reaction of bis(diphosphino)ethylenediamine derivatives with elemental sulfur and selenium forms disulfide or diselenide derivatives, demonstrating the versatility of these compounds in synthesizing materials with potential applications in various fields, including catalysis and materials science (Balakrishna & Mague, 2001).
Scientific research applications
Chiral Stationary Phases in Chromatography: Payagala, Wanigasekara, and Armstrong (2011) synthesized new polymeric chiral stationary phases based on (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine and evaluated their performance in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography. These phases showed enantioselectivity for a variety of compounds, including amines, amides, alcohols, amino acids, esters, imines, thiols, and sulfoxides, demonstrating potential for faster separations and good sample loading capacities while maintaining enantioselectivity (Payagala, Wanigasekara, & Armstrong, 2011).
Fluorogenic Reagent for Carbohydrates: Umegae, Nohta, and Ohkura (1989) reported that 1,2-diarylethylenediamines, including a variant similar to (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine, produce fluorescence with reducing carbohydrates, offering a fluorimetric determination method for such carbohydrates at low concentrations (Umegae, Nohta, & Ohkura, 1989).
Fluorogenic Reagents for Catecholamines: In a similar vein, Umegae, Nohta, and Ohkura (1988) explored 1,2-diarylethylenediamines for their sensitivity as fluorogenic reagents for catecholamines. These compounds, including those structurally similar to (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine, react under mild conditions to produce fluorescence, allowing for the sensitive determination of catecholamines (Umegae, Nohta, & Ohkura, 1988).
Tumor Inhibiting Properties: Jennerwein, Gust, Müller, Schönenberger, Engel, Berger, Schmähl, Seeber, Osieka, Atassi, and Bock (1989) synthesized stereo-isomeric complexes involving a similar compound to (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine and examined their tumor-inhibiting properties. This research suggests potential applications in cancer treatment (Jennerwein et al., 1989).
Synthesis of Complexes for Steel Corrosion Inhibition: Sığırcık, Yıldırım, and Tüken (2017) synthesized N,N'-bis(1-phenylethanol)ethylenediamine, a compound structurally related to (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine, and investigated its efficiency in inhibiting steel corrosion. This highlights potential industrial applications in corrosion prevention (Sığırcık, Yıldırım, & Tüken, 2017).
properties
IUPAC Name |
(1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMRHFMYIXTNMC-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C2=C(C=C(C=C2C)C)C)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461386 | |
Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
CAS RN |
186769-18-6 | |
Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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